2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid
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Overview
Description
The compound “2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid” is a chemical compound with a molecular weight of 280.32 . It is also known as [4-(tert-butoxycarbonyl)-1-piperazinyl]acetic acid dihydrate . It is typically stored in a refrigerator and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.32 . It is a white to yellow powder or crystals . The storage temperature is at room temperature .Scientific Research Applications
Chemical Synthesis and Optimization
The chemical compound 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid and its derivatives have been utilized in the synthesis of novel compounds with potential pharmacological activities. For example, novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as ACC1/2 non-selective inhibitors, showcasing potent inhibitory activities in enzyme-assay and cell-based assays. Advanced analogs demonstrated significant reduction of hepatic de novo fatty acid synthesis in rats after oral administration, indicating potential applications in metabolic disease treatment (Chonan et al., 2011).
Structural Analysis and Characterization
Compounds related to this compound have been characterized for their structural properties using techniques such as X-ray diffraction, showcasing their molecular structures and conformation. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and its structure confirmed by single-crystal XRD data. The study revealed intermolecular interactions and three-dimensional architecture contributing to its potential bioactivity (Sanjeevarayappa et al., 2015).
Bioactive Molecule Development
The development of bioactive molecules incorporating this compound derivatives has been a focus of research. This includes the synthesis of compounds for biological evaluation against various targets. For example, novel dendritic G-2 melamines comprising piperidine motifs were synthesized starting from 4-amino-1-(tert-butoxycarbonyl)piperidine, highlighting the utility of this chemical moiety in constructing complex molecules with potential therapeutic applications (Sacalis et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, a structural component of this compound, are known to interact with gaba receptors .
Mode of Action
Piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c in a sealed and dry environment , which may suggest its stability and potential bioavailability characteristics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid, it is recommended to be stored in a sealed, dry environment at a temperature between 2-8°C , suggesting that temperature and humidity could be key environmental factors affecting its stability and efficacy.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-10-11(13(19)20)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTBSIAAAOXTJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594604 |
Source
|
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654663-42-0 |
Source
|
Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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